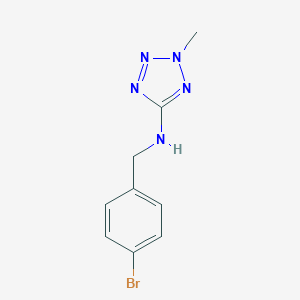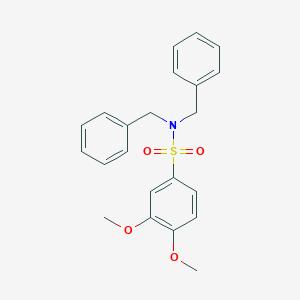
N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the triazole family. This compound has been studied extensively due to its potential therapeutic applications in various fields of medicine. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer, anti-inflammatory, and anti-fungal properties. In cancer research, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been shown to have anti-inflammatory effects. Additionally, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been studied as an antifungal agent, and it has been found to be effective against several fungal species.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, in cancer cells, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been shown to inhibit the activity of the enzyme telomerase, which is involved in cell division and proliferation. In inflammatory diseases, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. In inflammatory diseases, it has been shown to reduce inflammation and oxidative stress. Additionally, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been found to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which means that smaller amounts can be used in experiments. Additionally, the synthesis method for N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is relatively simple and can be carried out in a laboratory setting. However, one limitation of using N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine. One direction is the exploration of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases. Another direction is the development of more efficient and less toxic synthesis methods for N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine and its potential side effects.
In conclusion, N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a promising compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. Its high potency and relatively simple synthesis method make it an attractive compound for lab experiments. However, caution should be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine and its potential side effects.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves the reaction of 2-chlorobenzylamine with sodium azide and copper(II) sulfate in water. The reaction is carried out at room temperature, and the yield of the product is high. This method has been reported in several research papers, and it is considered to be a reliable and efficient method for the synthesis of N-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine.
Eigenschaften
Molekularformel |
C9H9ClN4 |
|---|---|
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-11-9-12-6-13-14-9/h1-4,6H,5H2,(H2,11,12,13,14) |
InChI-Schlüssel |
QBNVXKDMCGYOOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=NC=NN2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=NC=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)



